

# Methyldiphenylsilanol: A Comprehensive Technical Guide to its Structure and Reactivity

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Silanol, methyldiphenyl-

CAS No.: 778-25-6

Cat. No.: B1581789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Methyldiphenylsilanol, a member of the organosilanol family, is a versatile molecule that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. Its unique structural features, arising from the presence of a hydroxyl group directly attached to a silicon atom bearing both methyl and phenyl substituents, impart a nuanced reactivity profile. This guide provides an in-depth exploration of the structure, reactivity, and practical applications of methyldiphenylsilanol, offering field-proven insights and detailed protocols for the modern researcher.

## I. Molecular Structure and Physicochemical Properties

Methyldiphenylsilanol, with the chemical formula  $C_{13}H_{14}OSi$ , possesses a tetrahedral geometry around the central silicon atom.<sup>[1]</sup> The silicon is bonded to a methyl group, two phenyl groups, and a hydroxyl group. This arrangement leads to a molecule with a distinct combination of steric bulk and electronic properties.

### A. Structural Parameters

While a definitive crystal structure for methyldiphenylsilanol is not readily available in the public domain, analysis of closely related structures, such as (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane, provides valuable insights.<sup>[2]</sup> The Si-C(phenyl) and Si-C(methyl) bond lengths are expected to be in the typical range for organosilanes. The Si-O bond length is a critical parameter influencing the reactivity of the silanol group. The bond angles around the silicon atom are expected to deviate slightly from the ideal tetrahedral angle of  $109.5^\circ$  due to the steric hindrance imposed by the bulky phenyl groups.<sup>[2]</sup>

## B. Physicochemical Data

A summary of the key physicochemical properties of methyldiphenylsilanol is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>14</sub> OSi	[1]
Molecular Weight	214.34 g/mol	[1]
CAS Number	778-25-6	[1]
Melting Point	167 °C	[3]
Boiling Point	148 °C at 3 mmHg	[3]
Appearance	Colorless oil or solid	[4]

## C. Spectroscopic Characterization

The structural elucidation of methyldiphenylsilanol relies on a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum of methyldiphenylsilanol exhibits characteristic absorption bands. A prominent broad band is typically observed in the region of 3200-3600 cm<sup>-1</sup>, corresponding to the O-H stretching vibration of the silanol group. Strong absorptions related to the Si-phenyl and Si-methyl groups are also present.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The <sup>1</sup>H NMR spectrum provides valuable information about the proton environments. The proton of the hydroxyl group typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. The protons of the phenyl groups resonate in the aromatic region (typically δ 7.2-7.8 ppm), and the methyl protons appear as a singlet in the upfield region (around δ 0.5-1.0 ppm). For methyldiphenylsilanol, the following shifts have been reported in CDCl<sub>3</sub>: δ 7.64–7.60 (m, 4H), 7.44–7.38 (m, 6H), 2.40 (s, 1H, OH), 0.68 (s, 3H, CH<sub>3</sub>).[4]
  - <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum shows distinct signals for the methyl carbon, the ipso, ortho, meta, and para carbons of the phenyl rings. The reported <sup>13</sup>C NMR chemical shifts in CDCl<sub>3</sub> are δ 137.0, 133.9, 129.8, 128.0, and -1.2 (CH<sub>3</sub>).[4]
  - <sup>29</sup>Si NMR: The <sup>29</sup>Si NMR chemical shift is a sensitive probe of the electronic environment around the silicon atom. For aryldialkylsilanols, the chemical shift is influenced by the nature of the substituents. While a specific value for methyldiphenylsilanol is not readily available, related silanols show signals in a characteristic range.[5][6][7]
- Mass Spectrometry (MS): The electron ionization mass spectrum of methyldiphenylsilanol shows a molecular ion peak (M<sup>+</sup>) at m/z 214.[8] The fragmentation pattern is characterized by the loss of methyl and phenyl groups, as well as rearrangements involving the silicon and oxygen atoms.

## II. Synthesis of Methylphenylsilanol

Methylphenylsilanol can be synthesized through several routes, with the oxidation of methylphenylsilane being a common and efficient method.

### A. Experimental Protocol: Oxidation of Methylphenylsilane

This protocol is based on a visible light-mediated organoboron-catalyzed metal-free synthesis of silanols.<sup>[4]</sup>

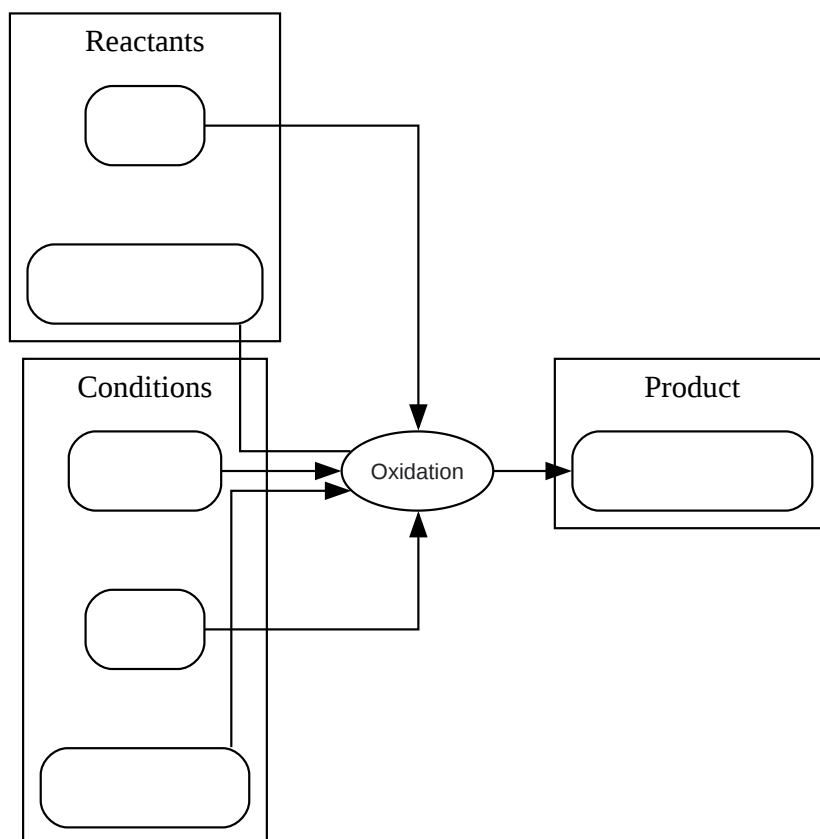
Materials:

- Methylphenylsilane
- Acridinium dye (AQDAB)
- Dimethyl sulfoxide (DMSO)
- Water
- 25-mL quartz reaction tube
- Magnetic stir bar
- Visible light source (e.g., blue LEDs)

Procedure:

- To a flame-dried 25-mL quartz reaction tube equipped with a magnetic stir bar, add methylphenylsilane (39.6 mg, 0.2 mmol, 1.0 equiv.).
- Perform a triple oxygen replacement process using a double-row of tubes.
- Add a mixture of AQDAB (0.9 mg, 0.002 mmol, 1.0 mol%), DMSO (1 mL), and H<sub>2</sub>O (50 μL).
- Stir the reaction mixture under visible light irradiation at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by standard procedures (e.g., extraction and column chromatography) to afford methylphenylsilanol as a colorless oil.

Expected Yield: 60%<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of methyldiphenylsilanol via oxidation.

### III. Reactivity of Methyldiphenylsilanol

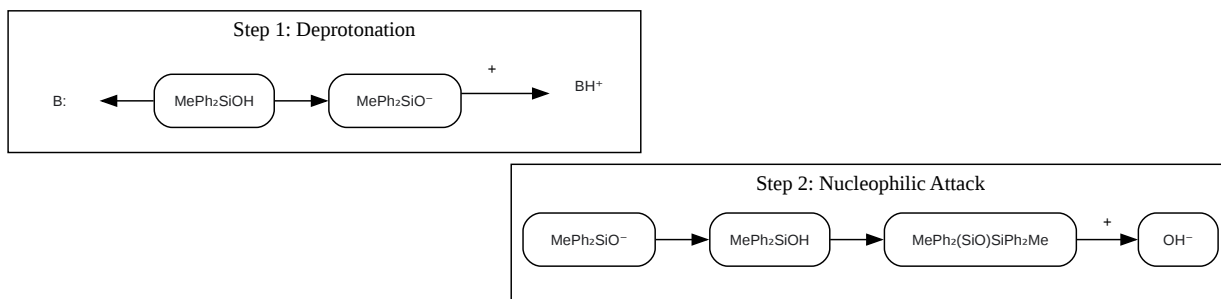
The reactivity of methyldiphenylsilanol is dominated by the presence of the Si-OH group. This functional group can act as both a proton donor and a nucleophile, and it is prone to self-condensation reactions.

#### A. Condensation Reactions

The most characteristic reaction of silanols is their self-condensation to form siloxanes, with the elimination of water. This reaction can be catalyzed by both acids and bases.

##### 1. Base-Catalyzed Condensation:

Under basic conditions, the silanol is deprotonated to form a more nucleophilic silanolate anion. This anion then attacks the silicon atom of another silanol molecule in a nucleophilic substitution reaction, displacing a hydroxide ion.<sup>[1]</sup>

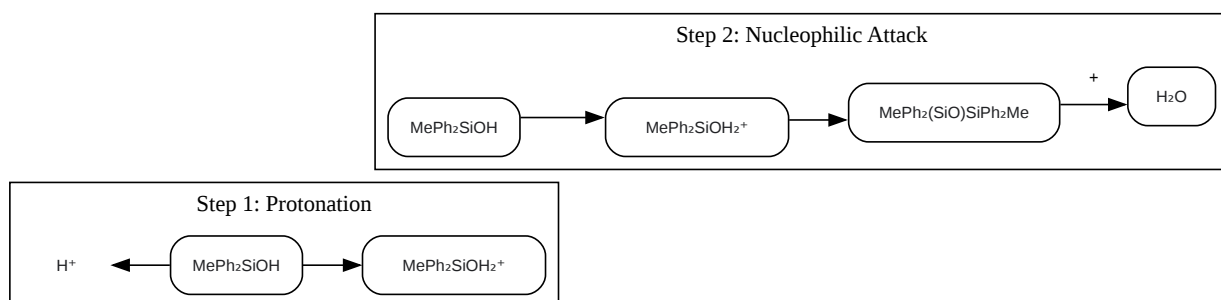


[Click to download full resolution via product page](#)

Caption: Mechanism of base-catalyzed condensation of methyldiphenylsilanol.

## 2. Acid-Catalyzed Condensation:

In the presence of an acid, the hydroxyl group of the silanol is protonated, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the silicon atom and displacing a molecule of water.<sup>[1][4]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed condensation of methyldiphenylsilanol.

The product of the self-condensation of methyldiphenylsilanol is 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.<sup>[9][10][11][12]</sup>

## B. Use as a Protecting Group

The hydroxyl group of methyldiphenylsilanol can be used to protect other functional groups, particularly alcohols, by forming methyldiphenylsilyl ethers. These ethers are generally stable to a range of reaction conditions but can be

selectively cleaved when desired.

### 1. Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the general procedure for the protection of a primary alcohol using a silyl chloride, which can be adapted for methyldiphenylchlorosilane (prepared from methyldiphenylsilanol).

Materials:

- Primary alcohol
- Methyldiphenylchlorosilane
- Imidazole or triethylamine
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

- To a solution of the primary alcohol in anhydrous DCM or DMF, add imidazole (1.5 equivalents) or triethylamine (1.5 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add methyldiphenylchlorosilane (1.2 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the methyldiphenylsilyl ether.[\[13\]](#)[\[14\]](#)

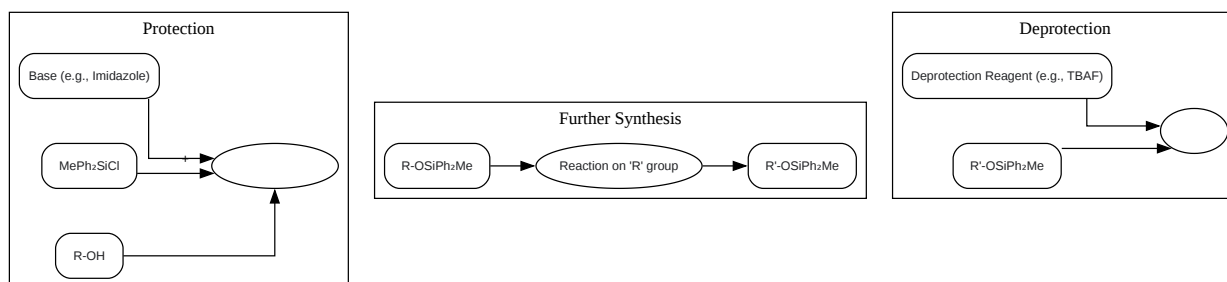
### 2. Deprotection of Methyldiphenylsilyl Ethers

The cleavage of methyldiphenylsilyl ethers can be achieved under various conditions, with fluoride ion sources being particularly effective due to the high strength of the Si-F bond.

Common Deprotection Reagents:

- Tetrabutylammonium fluoride (TBAF) in THF: This is a very common and efficient method for cleaving silyl ethers.[\[15\]](#)  
[\[16\]](#)[\[17\]](#)
- Hydrofluoric acid (HF) in pyridine or acetonitrile: This reagent can be used for more robust silyl ethers.

- Acidic conditions (e.g., HCl in aqueous THF): While effective, these conditions may not be suitable for acid-sensitive substrates.[15]



[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of methyl diphenylsilyl ether as a protecting group.

## C. Reactivity with Nucleophiles and Electrophiles

The silicon atom in methyl diphenylsilyl ether is electrophilic and can be attacked by nucleophiles. The hydroxyl group, on the other hand, is nucleophilic after deprotonation.

- **Reaction with Grignard Reagents:** Methyl diphenylsilyl ether can react with Grignard reagents. The acidic proton of the hydroxyl group will first be abstracted by the Grignard reagent. Subsequent reaction at the silicon center is possible but less common.
- **Reaction with Alkyl Halides:** In the presence of a base, the deprotonated methyl diphenylsilyl ether (silylolate) can act as a nucleophile and react with alkyl halides in a Williamson ether-type synthesis to form silyl ethers.[18][19]

## IV. Applications in Drug Development and Organic Synthesis

The unique properties of methyl diphenylsilyl ether and its derivatives make them valuable in various fields, particularly in medicinal chemistry and organic synthesis.

### A. Role in Medicinal Chemistry

The incorporation of silicon into drug molecules can significantly alter their physicochemical and pharmacokinetic properties.[20][21] Silanols, as isosteres of alcohols, can participate in hydrogen bonding interactions with biological targets. The methyl and phenyl groups on methyl diphenylsilyl ether can be modified to fine-tune lipophilicity and metabolic stability. The introduction of a methyl group, for instance, can influence a molecule's conformation and metabolic profile.

[22] While specific examples of marketed drugs containing the methyldiphenylsilyl moiety are not widespread, the principles of its use are relevant to lead optimization in drug discovery.

## B. Utility in Organic Synthesis

Beyond its role as a protecting group, methyldiphenylsilanol serves as a versatile building block in organic synthesis. The Si-OH group can be converted into other functional groups, allowing for the construction of more complex organosilicon compounds. The condensation of methyldiphenylsilanol is also a key step in the formation of silicone polymers with specific properties conferred by the phenyl and methyl substituents.

## Conclusion

Methyldiphenylsilanol is a molecule of significant synthetic and practical importance. Its well-defined structure and predictable reactivity make it a valuable tool for chemists in both academic and industrial settings. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective utilization in the design of new synthetic methodologies, the development of novel materials, and the discovery of new therapeutic agents.

## References

- National Institute of Standards and Technology. (n.d.). **Silanol, methyldiphenyl-**. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of the hydrolysis and condensation of organofunctional alkoxy silanes: a review. *Journal of Adhesion Science and Technology*, 2(2), 127-149.
- National Institute of Standards and Technology. (n.d.). **Silanol, methyldiphenyl-**. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Methyl(diphenyl)silanol. Wiley. Retrieved from [\[Link\]](#)
- Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [\[Link\]](#)
- Li, Y., et al. (2022).
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [\[Link\]](#)
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. *Journal of Non-Crystalline Solids*, 100(1-3), 31-50.
- ChemTube3D. (n.d.). Silicon NMR. Retrieved from [\[Link\]](#)
- Lian, J., et al. (2013). [Application of methyl in drug design]. *Yao xue xue bao = Acta Pharmaceutica Sinica*, 48(8), 1195-1208.
- NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [\[Link\]](#)
- Apperley, D. C., et al. (1999). <sup>29</sup>Si NMR chemical shifts variations in organically modified silanes. *Physical Chemistry Chemical Physics*, 1(21), 5037-5044.

- SpectraBase. (n.d.). Methyl diphenylsilane. Wiley. Retrieved from [\[Link\]](#)
- Santos, A. G., et al. (2014). Synthesis and structural study of precursors of novel methylsilanediols by IR and Raman spectroscopies, single-crystal X-ray diffraction and DFT calculations. *Journal of Molecular Structure*, 1059, 234-245.
- Unno, M., et al. (2000). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. *Applied Organometallic Chemistry*, 14(7), 385-391.
- Krupp, L., et al. (2022). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. *Comptes Rendus de l'Académie des Sciences*, 130, 1322-1324.
- Heinekey, D. M., & Oldham, W. J. (1993). Hydride abstraction from  $(\eta^5\text{-C}_5\text{H}_5)\text{Re}(\text{NO})(\text{PPh}_3)(\text{CH}_3)$ . *Journal of the American Chemical Society*, 115(8), 3362-3363.
- Zhang, Y., et al. (2019). Base-Catalyzed Hydrolysis of Alkoxysilanes. In *Silane Coupling Agents*. IntechOpen.
- Gessner, V. H., et al. (2013). Solid-state  $^{29}\text{Si}$  NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. *The Journal of Physical Chemistry C*, 117(43), 22203-22211.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [\[Link\]](#)
- LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. Retrieved from [\[Link\]](#)
- MH Chem. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube. [\[Link\]](#)
- PrepChem. (n.d.). Synthesis of methyl diphenylchlorosilane. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [\[Link\]](#)
- Hartmann, O., & Kalesse, M. (2014). By what mechanism do acids deprotect primary silyl ethers?. *Chemistry Stack Exchange*. Retrieved from [\[Link\]](#)
- University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [\[Link\]](#)
- Krupp, L., et al. (2022). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. *ResearchGate*. Retrieved from [\[https://www.researchgate.net/publication/363870233\\_Crystal\\_structures\\_and\\_Hirshfeld\\_surface\\_analyses\\_of\\_bis45-dihydrofuran-2-yl-dimethylsilane\\_and\\_45-dihydrofuran-2-yl-methyl-diphenylsilane\]](https://www.researchgate.net/publication/363870233_Crystal_structures_and_Hirshfeld_surface_analyses_of_bis45-dihydrofuran-2-yl-dimethylsilane_and_45-dihydrofuran-2-yl-methyl-diphenylsilane) ([\[Link\]](#) diphenylsilane)
- Nikolopoulos, A. A., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. *RSC Advances*, 13(14), 9348-9371.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [\[Link\]](#)
- CAS Common Chemistry. (n.d.). 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Silanol, 1-methyl-1,1-diphenyl-. Retrieved from [\[Link\]](#)
- Higuchi, M., & Tani, H. (1995). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. *Journal of Applied Polymer Science*, 57(11), 1349-1356.

- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Ashenhurst, J. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. Retrieved from [\[Link\]](#)
- Asian Journal of Organic & Medicinal Chemistry. (2022).
- Buzin, M. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. *Polymers*, 13(24), 4410.
- Organic Syntheses. (n.d.). (3a $\beta$ ,9b $\beta$ )-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [\[Link\]](#)
- Giraud, F., et al. (2022). Synthesis and interest in medicinal chemistry of  $\beta$ -phenylalanine derivatives ( $\beta$ -PAD): an update (2010-2022). *Amino acids*, 54(11), 1525–1566.
- Jawaharlal Nehru Technological University Anantapur. (n.d.). Medicinal Chemistry I. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). trans-1-PHENYL-1,3-BUTADIENE. Retrieved from [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [adhesivesmag.com](https://adhesivesmag.com) [[adhesivesmag.com](https://adhesivesmag.com)]
2. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
5. (29Si) Silicon NMR [[chem.ch.huji.ac.il](https://chem.ch.huji.ac.il)]
6. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
7. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
8. [brinkerlab.unm.edu](https://brinkerlab.unm.edu) [[brinkerlab.unm.edu](https://brinkerlab.unm.edu)]
9. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
10. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methyleneedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [11. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane \[webbook.nist.gov\]](#)
- [12. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [13. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [14. uwindsor.ca \[uwindsor.ca\]](#)
- [15. Deprotection of Silyl Ethers - Gelest \[technical.gelest.com\]](#)
- [16. Alcohol or phenol synthesis by silyl ether cleavage \[organic-chemistry.org\]](#)
- [17. m.youtube.com \[m.youtube.com\]](#)
- [18. Methylphenylsilane | C13H14Si | CID 69893 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [19. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [20. Synthesis and interest in medicinal chemistry of  \$\beta\$ -phenylalanine derivatives \( \$\beta\$ -PAD\): an update \(2010-2022\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. udrc.lkouniv.ac.in \[udrc.lkouniv.ac.in\]](#)
- [22. Crystal structure and Hirshfeld surface analysis of dibromidobis\(\(S\)-2-\[1-\(dimethylamino\)ethyl\]phenyl\)diphenylsilanol- \$\kappa\$ O\)zinc\(II\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Methylphenylsilanol: A Comprehensive Technical Guide to its Structure and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581789/docs#methylphenylsilanol-a-comprehensive-technical-guide-to-its-structure-and-reactivity\]](https://www.benchchem.com/product/b1581789/docs#methylphenylsilanol-a-comprehensive-technical-guide-to-its-structure-and-reactivity)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check